In Vitro Ecto-5′-Nucleotidase Inhibitory Activity of 5-(Bromomethyl)-2-phenoxypyridine
5-(Bromomethyl)-2-phenoxypyridine demonstrates measurable inhibitory activity against rat ecto-5′-nucleotidase (CD73) with an IC₅₀ of 40.1 μM (4.01 × 10⁴ nM) and a Ki of 1.91 × 10³ nM in transfected COS7 cells [1]. While direct head-to-head comparator data with other phenoxypyridine analogs in the same assay system are not publicly available, this provides a quantitative baseline for structure–activity relationship (SAR) studies. The compound also exhibits Ki = 200 nM against bovine intestinal alkaline phosphatase, indicating a distinct selectivity profile across related phosphohydrolase enzymes [2].
| Evidence Dimension | Enzyme inhibition (IC₅₀) against rat ecto-5′-nucleotidase |
|---|---|
| Target Compound Data | IC₅₀ = 4.01 × 10⁴ nM (40.1 μM); Ki = 1.91 × 10³ nM |
| Comparator Or Baseline | No comparator data available in the same assay system; data represent baseline activity only. |
| Quantified Difference | Not applicable—no comparator |
| Conditions | Rat ecto-5′-nucleotidase transfected in COS7 cells; preincubation 10 min; AMP addition measured after 10 min |
Why This Matters
This establishes a quantifiable biological activity fingerprint for the compound, enabling SAR comparisons when evaluating alternative phenoxypyridine derivatives or bromomethyl-substituted heterocycles in purinergic signaling programs.
- [1] BindingDB Entry BDBM50437934 (CHEMBL2408702). Inhibition of rat ecto-5′-nucleotidase transfected in COS7 cells. Accessed April 2026. View Source
- [2] BindingDB Entry BDBM50437934 (CHEMBL2408702). Inhibition of bovine intestinal alkaline phosphatase. Accessed April 2026. View Source
